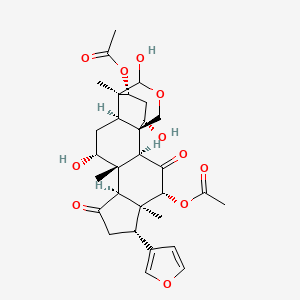

Isotoosendanin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H38O11 |

|---|---|

Molecular Weight |

574.6 g/mol |

IUPAC Name |

[(1S,2S,4R,5S,6S,9S,10S,11R,13R,14R,18S,20R)-4-acetyloxy-6-(furan-3-yl)-11,15,18-trihydroxy-5,10,14-trimethyl-3,8-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-20-yl] acetate |

InChI |

InChI=1S/C30H38O11/c1-13(31)40-21-10-20(35)30-12-39-26(37)28(21,4)18(30)9-19(34)29(5)23-17(33)8-16(15-6-7-38-11-15)27(23,3)25(41-14(2)32)22(36)24(29)30/h6-7,11,16,18-21,23-26,34-35,37H,8-10,12H2,1-5H3/t16-,18-,19+,20-,21+,23+,24-,25-,26?,27-,28+,29-,30+/m0/s1 |

InChI Key |

GEHGAWHOBGXBGC-MFIPDTIPSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H]([C@@]23COC([C@@]1([C@@H]2C[C@H]([C@@]4([C@@H]3C(=O)[C@@H]([C@@]5([C@H]4C(=O)C[C@H]5C6=COC=C6)C)OC(=O)C)C)O)C)O)O |

Canonical SMILES |

CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C4C(=O)CC5C6=COC=C6)C)OC(=O)C)C)O)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ruxolitinib: A JAK1/JAK2 Inhibitor Targeting the JAK/STAT3 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ruxolitinib, a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK2. Ruxolitinib modulates the JAK/STAT signaling pathway, a critical regulator of hematopoiesis and immune function, which is often dysregulated in myeloproliferative neoplasms (MPNs) and other inflammatory conditions. This document details the mechanism of action of Ruxolitinib, its inhibitory activity, clinical efficacy from pivotal trials, and key experimental protocols for its characterization. All quantitative data are presented in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using diagrams.

Introduction to the JAK/STAT3 Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a crucial intracellular cascade that transduces signals from a wide array of cytokines, hormones, and growth factors. This pathway plays a fundamental role in processes such as cell proliferation, differentiation, apoptosis, and immune regulation. The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).

The canonical JAK/STAT signaling cascade is initiated upon the binding of a ligand to its corresponding cell surface receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. STATs are recruited to these phosphorylated sites and are themselves phosphorylated by JAKs. Upon phosphorylation, STATs dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes. STAT3 is a key member of the STAT family, and its aberrant activation is implicated in the pathogenesis of various cancers and inflammatory diseases.

Ruxolitinib: A Potent JAK1/JAK2 Inhibitor

Ruxolitinib (formerly INCB018424) is an orally bioavailable, ATP-competitive inhibitor of JAK1 and JAK2.[1] By targeting these upstream kinases, Ruxolitinib effectively blocks the phosphorylation and subsequent activation of STAT3, thereby downregulating the expression of genes involved in cell proliferation and inflammation.[2][3]

Mechanism of Action

Ruxolitinib competitively inhibits the ATP-binding site of the kinase domains of both JAK1 and JAK2.[4] This inhibition prevents the autophosphorylation of JAKs and the subsequent phosphorylation of their downstream substrates, including STAT proteins.[4] The inhibition of JAK1 and JAK2 by Ruxolitinib leads to a reduction in the phosphorylation of STAT3, which is a key mediator of the pathological signaling in myelofibrosis.[2] This disruption of the JAK-STAT pathway results in the inhibition of cell proliferation, induction of apoptosis in malignant cells, and a reduction in the levels of circulating pro-inflammatory cytokines.[2]

Figure 1: Ruxolitinib's Mechanism of Action in the JAK/STAT Pathway.

Quantitative Data

In Vitro Kinase Inhibitory Activity

Ruxolitinib demonstrates high potency and selectivity for JAK1 and JAK2 over other kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase | IC50 (nM) | Reference |

| JAK1 | 3.3 | [1][5] |

| JAK2 | 2.8 | [1][5] |

| TYK2 | 19 | [1][5] |

| JAK3 | 428 | [1][5] |

Table 1: In Vitro Inhibitory Activity of Ruxolitinib against JAK Family Kinases.

Clinical Efficacy in Myelofibrosis

The efficacy of Ruxolitinib in patients with myelofibrosis has been extensively evaluated in the COMFORT (Controlled Myelofibrosis Study with Oral JAK Inhibitor Treatment) clinical trial program.

This phase 3, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of Ruxolitinib in patients with intermediate-2 or high-risk myelofibrosis.[6]

| Endpoint | Ruxolitinib (n=155) | Placebo (n=154) | p-value | Reference |

| ≥35% Reduction in Spleen Volume at Week 24 | 41.9% | 0.7% | <0.001 | [7] |

| Mean Change in Spleen Volume at Week 24 | -31.6% | +8.1% | <0.001 | [6] |

| ≥50% Improvement in Total Symptom Score at Week 24 | 45.9% | 5.3% | <0.001 | [7] |

Table 2: Key Efficacy Endpoints from the COMFORT-I Trial.

This phase 3, randomized, open-label study compared the efficacy and safety of Ruxolitinib with the best available therapy (BAT) in patients with primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis.[8]

| Endpoint | Ruxolitinib (n=146) | Best Available Therapy (n=73) | p-value | Reference |

| ≥35% Reduction in Spleen Volume at Week 48 | 28% | 0% | <0.001 | [8] |

| ≥35% Reduction in Spleen Volume at Week 24 | 32% | 0% | <0.001 | [8] |

Table 3: Primary and Key Secondary Endpoints from the COMFORT-II Trial.

Experimental Protocols

Western Blot for Phosphorylated STAT3 (p-STAT3) Detection

This protocol is designed to assess the inhibitory effect of Ruxolitinib on STAT3 phosphorylation in a cellular context.

Figure 2: General Workflow for Western Blot Analysis.

Materials:

-

Cell lines (e.g., HEL cells with constitutive JAK2 activation)

-

Ruxolitinib

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of Ruxolitinib or vehicle control for a specified time.

-

Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoretic separation.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.[9]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-STAT3 signal to total STAT3 and the loading control.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with Ruxolitinib.

Materials:

-

Cells in culture

-

Ruxolitinib

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Ruxolitinib and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of Ruxolitinib.

In Vitro Kinase Assay

This assay directly measures the ability of Ruxolitinib to inhibit the enzymatic activity of purified JAK kinases.

Materials:

-

Purified recombinant JAK1 and JAK2 enzymes

-

Kinase reaction buffer

-

Peptide substrate for JAK kinases

-

ATP

-

Ruxolitinib

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Reaction Setup: In a multi-well plate, combine the purified JAK enzyme, the peptide substrate, and varying concentrations of Ruxolitinib in the kinase reaction buffer.

-

Initiate Reaction: Start the kinase reaction by adding ATP to each well. Incubate at a controlled temperature for a specific time.

-

Stop Reaction: Terminate the kinase reaction according to the assay kit instructions (e.g., by adding a reagent that depletes the remaining ATP).

-

Detection: Add the detection reagent, which measures the amount of ADP produced during the kinase reaction. The signal generated is proportional to the kinase activity.

-

Data Analysis: Plot the kinase activity against the concentration of Ruxolitinib to determine the IC50 value.

Conclusion

Ruxolitinib is a well-characterized and clinically effective inhibitor of the JAK/STAT3 signaling pathway. Its potent and selective inhibition of JAK1 and JAK2 has demonstrated significant therapeutic benefits in patients with myelofibrosis, primarily through the reduction of splenomegaly and alleviation of disease-related symptoms. The experimental protocols detailed in this guide provide a framework for the preclinical and clinical evaluation of Ruxolitinib and other similar inhibitors targeting this critical signaling pathway. This comprehensive technical overview serves as a valuable resource for researchers and drug development professionals working in the field of oncology and inflammatory diseases.

References

- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. PathWhiz [pathbank.org]

- 4. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 5. Ruxolitinib for the treatment of myelofibrosis: its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy, safety, and survival with ruxolitinib in patients with myelofibrosis: results of a median 3-year follow-up of COMFORT-I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. ashpublications.org [ashpublications.org]

- 9. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

The Discovery and Isolation of Isotoosendanin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Isotoosendanin, a bioactive triterpenoid derived from the plant Melia toosendan. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction and Discovery

This compound is a significant limonoid compound that has been identified as a constituent of Melia toosendan Sieb. et Zucc., a tree native to China. The discovery of this compound is intrinsically linked to the extensive phytochemical investigations of this plant, which has a long history of use in traditional medicine. Early studies on Melia toosendan focused on the isolation and characterization of its various chemical components, leading to the identification of a class of compounds known as limonoids, to which this compound belongs. These investigations have revealed that the fruits and bark of Melia toosendan are rich sources of these complex triterpenoids.[1]

Experimental Protocols: Isolation and Purification of this compound

The following is a representative protocol for the isolation and purification of this compound from the fruits of Melia toosendan, synthesized from methodologies reported in the scientific literature.

Extraction

-

Preparation of Plant Material : Dried and powdered fruits of Melia toosendan (10 kg) are subjected to extraction.

-

Solvent Extraction : The powdered material is extracted three times with 95% ethanol at room temperature, with each extraction lasting 24 hours. The solvent-to-solid ratio for each extraction is 10:1 (L/kg).

-

Concentration : The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity: petroleum ether, ethyl acetate, and n-butanol.

-

Selection of Bioactive Fraction : The ethyl acetate fraction, which typically contains the limonoids of interest, is selected for further purification.

Chromatographic Purification

-

Silica Gel Column Chromatography : The ethyl acetate fraction is subjected to column chromatography on a silica gel column (200-300 mesh). The column is eluted with a gradient of chloroform-methanol (from 100:0 to 90:10 v/v) to yield several sub-fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC) : The sub-fractions containing this compound are further purified by preparative HPLC on a C18 column. A mobile phase of methanol-water (e.g., 70:30 v/v) is used for isocratic elution.

-

Recrystallization : The purified this compound fraction from HPLC is recrystallized from a suitable solvent system (e.g., methanol/water) to obtain the pure compound.

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the extraction and purification of this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Value |

| Molecular Formula | C30H38O11 |

| Molecular Weight | 574.6 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 254-256 °C |

| Optical Rotation | [α]D20 -55.6° (c 0.5, CHCl3) |

Table 2: ¹H NMR (500 MHz, CDCl₃) Spectral Data of this compound

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 5.98 | d | 10.0 |

| 2 | 5.86 | d | 10.0 |

| 3 | 4.12 | s | |

| 5 | 2.88 | d | 12.5 |

| 6α | 2.15 | m | |

| 6β | 1.85 | m | |

| 7 | 5.45 | s | |

| 9 | 2.65 | d | 12.5 |

| 11α | 1.95 | m | |

| 11β | 1.75 | m | |

| 12α | 2.05 | m | |

| 12β | 1.65 | m | |

| 14 | 3.25 | s | |

| 15 | 5.20 | s | |

| 17 | 2.95 | s | |

| 18 | 1.10 | s | |

| 19 | 1.25 | s | |

| 21 | 6.35 | d | 1.5 |

| 22 | 7.40 | t | 1.5 |

| 23 | 7.45 | d | 1.5 |

| 28 | 1.05 | s | |

| 29 | 1.15 | s | |

| 30 | 1.20 | s |

Table 3: ¹³C NMR (125 MHz, CDCl₃) Spectral Data of this compound

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 167.5 | 16 | 78.5 |

| 2 | 128.0 | 17 | 52.5 |

| 3 | 80.5 | 18 | 21.5 |

| 4 | 43.5 | 19 | 25.0 |

| 5 | 50.0 | 20 | 125.0 |

| 6 | 35.0 | 21 | 142.0 |

| 7 | 205.0 | 22 | 110.0 |

| 8 | 45.0 | 23 | 143.0 |

| 9 | 55.0 | 28 | 28.0 |

| 10 | 40.0 | 29 | 22.0 |

| 11 | 27.0 | 30 | 17.0 |

| 12 | 38.0 | OAc-CO | 170.0 |

| 13 | 48.0 | OAc-CH₃ | 21.0 |

| 14 | 85.0 | Tig-CO | 167.0 |

| 15 | 75.0 | Tig-C2' | 128.5 |

| Tig-C3' | 138.0 | ||

| Tig-C4' | 14.5 | ||

| Tig-C5' | 12.0 |

Biological Activity and Signaling Pathway

This compound has demonstrated significant biological activity, particularly in the context of cancer research. It has been identified as an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, which is often dysregulated in various cancers, including triple-negative breast cancer (TNBC).

This compound directly targets and binds to the TGF-β receptor I (TGFβR1), a key kinase in the pathway.[2][3] This interaction inhibits the kinase activity of TGFβR1, thereby preventing the phosphorylation and activation of its downstream effectors, Smad2 and Smad3.[4][5] The inhibition of Smad2/3 phosphorylation prevents their translocation to the nucleus and subsequent regulation of target gene expression, which is involved in processes such as epithelial-mesenchymal transition (EMT), cell migration, and invasion.[3][6]

Inhibitory Action of this compound on the TGF-β Signaling Pathway

Caption: this compound's mechanism of action in the TGF-β signaling pathway.

References

Isotoosendanin: A Dual Inducer of Apoptosis and Autophagy in Tumor Cells

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isotoosendanin (ITSN), a natural triterpenoid derived from Fructus Meliae Toosendan, is emerging as a potent anti-cancer agent with a multifaceted mechanism of action. This document provides an in-depth technical overview of ITSN's role in the concomitant induction of apoptosis and autophagy in various tumor cells, with a particular focus on triple-negative breast cancer (TNBC). We consolidate key quantitative data, detail essential experimental protocols for its study, and visualize the complex signaling pathways involved. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies in oncology.

Core Mechanisms of Action: Apoptosis and Autophagy Induction

This compound exhibits cytotoxic effects across a range of tumor cells, with notable efficacy in TNBC cell lines such as MDA-MB-231, BT549, and 4T1.[1][2] Its primary anti-tumor activity stems from its ability to trigger two distinct, yet interconnected, programmed cell death and survival pathways: apoptosis and autophagy.[1][2]

Induction of Apoptosis

ITSN promotes apoptosis through the intrinsic mitochondrial pathway. Treatment with ITSN leads to a significant downregulation of anti-apoptotic proteins like Bcl-xL and a corresponding increase in pro-apoptotic proteins such as Bax.[3][4] This shift in the Bax/Bcl-2 family protein ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. This event initiates a caspase cascade, marked by the cleavage and activation of initiator caspase-9 and executioner caspase-3, ultimately resulting in the cleavage of PARP and the execution of apoptosis.[1][3]

Induction of Autophagy

Concurrently, ITSN treatment triggers autophagy, a cellular recycling process that can either promote survival or lead to cell death. The induction of autophagy is evidenced by the increased expression of key autophagic markers, including Beclin-1 and the conversion of microtubule-associated protein 1 light chain 3B (LC3B) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[1][5] Beclin-1 is a core component of the class III phosphatidylinositol 3-kinase (PI3KC3) complex, which is essential for the initiation of the autophagosome.[6][7] The upregulation of these markers signifies the formation of autophagosomes, a hallmark of active autophagy.[1]

Quantitative Efficacy Data

The cytotoxic and pathway-specific inhibitory activities of this compound and its related compound, Toosendanin, have been quantified in various tumor cell lines. The following tables summarize the key reported concentrations and IC50 values.

Table 1: Effective Concentrations for Apoptosis and Autophagy Induction

| Compound | Cell Line | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| This compound | MDA-MB-231, 4T1 | 2.5 µM | Induction of apoptosis and autophagy | [1] |

| Toosendanin | MDA-MB-231, 4T1 | 20 nM | Induction of apoptosis and autophagy |[1] |

Table 2: IC50 Values for Cytotoxicity and Kinase Inhibition

| Compound | Target / Cell Line | IC50 Value | Assay Type | Reference |

|---|---|---|---|---|

| Toosendanin | HL-60 | 28 ng/mL (48h) | Proliferation Inhibition | [3] |

| this compound | TGFβR1 Kinase | 6.732 µmol/L | Kinase Activity Assay |[8] |

Crosstalk with Other Key Signaling Pathways

ITSN's anti-cancer activity is not limited to the direct induction of apoptosis and autophagy. It modulates several other critical signaling pathways implicated in tumor growth, metastasis, and survival.

-

TGF-β/TGFβR1 Pathway : ITSN directly interacts with TGF-β receptor type-1 (TGFβR1), inhibiting its kinase activity.[8] This blocks the downstream TGF-β signaling cascade, which is crucial for the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[8][9]

-

JAK/STAT3 Pathway : In non-small cell lung cancer (NSCLC), ITSN has been shown to interact with and enhance the stability of SHP-2, leading to the inhibition of the JAK/STAT3 signaling pathway.[10]

-

MAPK Pathway : The related compound Toosendanin has been reported to suppress the JNK signaling pathway in HL-60 cells, contributing to its pro-apoptotic effects.[3][4] The broader MAPK pathway, which includes ERK, JNK, and p38, is a central regulator of cell proliferation and apoptosis.[11][12]

Key Experimental Methodologies

The investigation of this compound's effects on tumor cells relies on a set of standardized molecular and cell biology techniques.

References

- 1. Toosendanin and this compound suppress triple-negative breast cancer growth via inducing necrosis, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Toosendanin induces apoptosis through suppression of JNK signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Apoptotic Effects of Toosendanin Are Partially Mediated by Activation of Deoxycytidine Kinase in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jcpres.com [jcpres.com]

- 6. The Role of Autophagy-related Proteins of Beclin-1/BECN1, LC3II, and p62/SQSTM1 in Melanoma Tumors | Asian Pacific Journal of Cancer Biology [waocp.com]

- 7. Mechanisms of Autophagy Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound exerts anti-tumor effects in NSCLC by enhancing the stability of SHP-2 and inhibiting the JAK/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetic Properties of Isotoosendanin in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of Isotoosendanin, a natural product with demonstrated anti-tumor and anti-inflammatory activities. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes relevant biological pathways to support further research and development of this compound as a potential therapeutic agent.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and the related compound Toosendanin in rats. This data provides insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

| Parameter | Value (Mean ± SD) | Units |

| Dose | 200 | mg/kg |

| Cmax | 156.0 ± 40.1 | ng/mL |

| Tmax | 1.83 ± 0.4 | h |

| AUC(0-24h) | 788.2 ± 71.5 | ng·h/mL |

Data sourced from a study by Li et al. (2012).[1][2]

Table 2: Pharmacokinetic Parameters of Toosendanin in Rats Following Intravenous and Oral Administration

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC(0-∞) (µg·h/mL) | Absolute Bioavailability (%) |

| Intravenous | 2 | - | - | - | - |

| Oral | 60 | - | - | - | 9.9 |

Data for the related compound Toosendanin is provided for comparative purposes, as intravenous pharmacokinetic data for this compound is not currently available.[3]

Experimental Protocols

This section details the methodologies employed in the pharmacokinetic studies of this compound and Toosendanin, providing a framework for reproducible research.

This compound Oral Pharmacokinetic Study in Rats

Animal Model: Male Sprague-Dawley rats weighing 220 ± 20 g were used for the study. The animals were housed in standard conditions with a 12-hour light-dark cycle and had free access to food and water, except for a fasting period before and shortly after drug administration.[1]

Drug Formulation and Administration: this compound was prepared as an aqueous suspension in 0.5% carboxymethyl cellulose sodium (CMC-Na) at a concentration of 20 mg/mL. A single oral dose of 200 mg/kg was administered to the rats.[1]

Blood Sampling: Blood samples were collected from the orbital vein into heparinized tubes at the following time points: pre-dose, 0.083, 0.167, 0.5, 1, 2, 3, 5, 8, 12, and 24 hours post-dose. Plasma was separated by centrifugation and stored at -20°C until analysis.[1]

Analytical Method: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of this compound in rat plasma.[1][2] The chromatographic separation was achieved on a Capcell PAK C18 column with a mobile phase consisting of methanol, 10 mM ammonium acetate, and formic acid (80:20:0.1, v/v/v).[1] The mass spectrometric detection was performed using a triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization source in the positive ion mode. Multiple reaction monitoring (MRM) was used for quantification.[1][2]

Pharmacokinetic Analysis: The pharmacokinetic parameters were calculated using a non-compartmental analysis of the plasma concentration-time data.[1]

Toosendanin Intravenous and Oral Pharmacokinetic Study in Rats

Drug Administration: For the intravenous study, a single dose of 2 mg/kg of Toosendanin was administered. For the oral study, a single dose of 60 mg/kg was given.[3]

Analytical Method: An ultra-performance liquid chromatography-electrospray ionization-mass spectrometry (UPLC-ESI-MS) method was used to determine the concentration of Toosendanin in rat plasma.[3]

Pharmacokinetic Analysis: The pharmacokinetic parameters, including absolute bioavailability, were calculated based on the plasma concentration-time data from both intravenous and oral administration routes.[3]

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the oral pharmacokinetic study of this compound and the signaling pathways it is known to modulate.

Caption: Experimental workflow for the oral pharmacokinetic study of this compound in rats.

Caption: this compound inhibits the TGF-β/Smad2/3-GOT2-MYH9 signaling pathway.

Caption: this compound inhibits the JAK/STAT3 signaling pathway by stabilizing SHP-2.

References

- 1. Determination of toosendanin in rat plasma by ultra-performance liquid chromatography-electrospray ionization-mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacokinetics, biodistribution, radiation dosimetry and toxicity studies required for regulatory approval of a phase I clinical trial with 111In-CP04 in medullary thyroid carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

Isotoosendanin: A Technical Guide to its Cytotoxic Effects on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotoosendanin (ITSN), a natural triterpenoid extracted from Fructus Meliae Toosendan, is emerging as a compound of significant interest in oncology research. Exhibiting pleiotropic anti-tumor effects, ITSN has demonstrated potent cytotoxic activity against a range of cancer cell lines. This technical guide provides an in-depth overview of the cytotoxic effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for researchers. The focus is on its impact on triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC), where it modulates critical signaling pathways to induce cell death and inhibit metastasis.

Quantitative Data Summary

This compound's cytotoxic and inhibitory activities have been quantified across various studies. While a comprehensive IC50 panel for cytotoxicity across numerous cell lines is still a subject of ongoing research, key findings on its effective concentrations and specific inhibitory capacities are summarized below.

| Parameter | Cell Line(s) / Target | Value | Assay Type | Observations |

| Effective Cytotoxic Concentration | MDA-MB-231, 4T1 (Triple-Negative Breast Cancer) | 2.5 µM | Propidium Iodide (PI) Staining / Necrosis & Apoptosis Assay | Induced significant necrosis and apoptosis in TNBC cells.[1] |

| Kinase Inhibitory Activity (IC50) | TGFβR1 (Type I TGF-β Receptor Kinase) | 6.732 µmol/L | In vitro Kinase Assay | Demonstrates direct targeting and inhibition of a key signaling kinase. |

| Comparative Cytotoxicity (IC50) | L-02 (Normal Human Hepatocytes) | 1294.23 µmol/L | Cell Viability Assay | Shows significantly lower cytotoxicity in normal cells compared to its analogue Toosendanin (TSN, IC50 = 3.331 µmol/L), suggesting a favorable therapeutic window.[2] |

Mechanism of Action: Key Signaling Pathways

This compound exerts its anticancer effects by modulating multiple signaling pathways critical for tumor growth, survival, and metastasis.

Inhibition of the TGF-β/Smad Pathway in Triple-Negative Breast Cancer (TNBC)

In TNBC, ITSN has been shown to directly target the TGF-β receptor type-1 (TGFβR1).[3] By binding to the kinase domain of TGFβR1, ITSN inhibits its activity, thereby blocking the downstream phosphorylation of Smad2/3. This disruption of the canonical TGF-β signaling cascade is crucial, as this pathway is a key driver of the epithelial-mesenchymal transition (EMT), a process vital for cancer metastasis. The inhibition of this pathway contributes to the anti-metastatic effects of ITSN observed in TNBC models.[3]

Inhibition of the JAK/STAT3 Pathway in Non-Small Cell Lung Cancer (NSCLC)

In the context of NSCLC, ITSN is reported to exert its anti-tumor effects by targeting the JAK/STAT3 signaling pathway. The mechanism involves enhancing the stability of the protein tyrosine phosphatase SHP-2. This stabilization leads to the inhibition of the JAK/STAT3 pathway, a critical mediator of cell proliferation, survival, and inflammation in many cancers. By suppressing this pathway, ITSN can induce apoptosis and inhibit the growth of NSCLC cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for key experiments used to evaluate the cytotoxic effects of this compound.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound (ITSN) stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of ITSN in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of ITSN. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

-

Apoptosis Detection (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and control cells

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Cell Harvesting: After treating cells with ITSN for the desired time, harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

-

Protein Expression Analysis (Western Blot)

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by ITSN.

-

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-TGFβR1, anti-p-Smad2/3, anti-STAT3, anti-p-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Protein Extraction: Lyse the cells in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity and normalize to a loading control like β-actin.

-

Experimental Workflow Visualization

A typical workflow for investigating the cytotoxic effects of a compound like this compound is outlined below.

Conclusion

This compound is a promising natural compound with potent and selective cytotoxic effects against various cancer cell lines, particularly triple-negative breast cancer and non-small cell lung cancer. Its mechanisms of action, involving the targeted inhibition of key oncogenic signaling pathways like TGF-β/Smad and JAK/STAT3, underscore its potential as a lead compound for novel anticancer drug development. The methodologies and data presented in this guide offer a foundational resource for researchers aiming to further explore and harness the therapeutic potential of this compound. Future studies should focus on elucidating a broader range of cytotoxic IC50 values and exploring its efficacy in in vivo models to accelerate its translation into clinical applications.

References

Isotoosendanin's Effect on the Tumor Microenvironment: A Technical Guide

Abstract

The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, fostering tumor progression, metastasis, and immunosuppression. Isotoosendanin (ITSN), a natural triterpenoid derived from Fructus Meliae Toosendan, is emerging as a multi-faceted agent capable of modulating the TME. This technical document synthesizes the current understanding of ITSN's mechanisms of action, focusing on its direct inhibition of key signaling pathways that govern cancer cell behavior and its influence on the immune landscape. We detail its role in abrogating TGF-β-induced epithelial-mesenchymal transition, its impact on critical oncogenic pathways such as STAT3, and its ability to induce cancer cell death. Furthermore, we explore the effects of its close analog, Toosendanin (TSN), on reprogramming tumor-associated macrophages (TAMs), providing a comprehensive overview of its therapeutic potential in oncology. This guide presents key quantitative data, detailed experimental protocols, and visual schematics of the underlying signaling pathways to support further research and development.

Core Mechanism: Inhibition of TGF-β Signaling and Metastasis

The transforming growth factor-β (TGF-β) signaling pathway is a critical driver of malignancy within the TME, promoting epithelial-mesenchymal transition (EMT), immunosuppression, and metastasis.[1] ITSN has been identified as a direct inhibitor of this pathway, representing a primary mechanism of its anti-tumor activity, particularly in triple-negative breast cancer (TNBC).[1][2]

Direct Targeting of TGFβR1

ITSN directly interacts with the TGF-β receptor type-1 (TGFβR1), binding to its kinase domain and abrogating its activity.[1][2] This binding prevents the subsequent phosphorylation and activation of the downstream Smad2/3 proteins, effectively halting the TGF-β signaling cascade at an early checkpoint.[1][3] The binding affinity has been quantified with a dissociation constant (KD) of 2.4 x 10-5 mol/L.[1]

Abrogation of Epithelial-Mesenchymal Transition (EMT)

By blocking TGFβR1-Smad2/3 signaling, ITSN reverses the hallmarks of EMT. In TNBC models, ITSN treatment leads to:

-

Increased E-cadherin expression: A key epithelial marker.[1]

-

Decreased Vimentin and α-SMA expression: Key mesenchymal markers.[1]

-

Inhibition of invadopodia formation: Cellular structures crucial for invasion.[1][4]

This reversal of EMT significantly reduces the migratory and invasive capacity of cancer cells, as demonstrated in both in vitro and in vivo models.[1]

Caption: ITSN directly inhibits TGFβR1, blocking Smad2/3 activation and suppressing EMT.

Modulation of the Immune Microenvironment

A key feature of the TME is its immunosuppressive nature. This compound and its analog Toosendanin (TSN) modulate this environment by targeting critical immune signaling pathways and cellular components.

Inhibition of the JAK/STAT3 Pathway

The STAT3 signaling pathway is a central node for tumor cell proliferation, survival, angiogenesis, and immune evasion.[5][6] The ITSN analog, Toosendanin (TSN), has been identified as a potent STAT3 inhibitor.[7][8]

-

Mechanism: TSN directly binds to the SH2 domain of STAT3, which is critical for its activation.[5] This binding blocks STAT3 dimerization and subsequent nuclear translocation, preventing the transcription of its downstream target genes involved in cell survival (e.g., Bcl-xL, Survivin) and metastasis (e.g., MMPs).[5]

-

NSCLC Studies: In non-small cell lung cancer (NSCLC), ITSN has been shown to exert anti-tumor effects by inhibiting the JAK/STAT3 pathway through the enhancement of SHP-2 stability.[9]

Caption: TSN directly inhibits STAT3 activation, blocking downstream oncogenic signaling.

Reprogramming of Tumor-Associated Macrophages (TAMs)

Note: The following data is based on studies of Toosendanin (TSN), a close structural analog of ITSN.

TAMs are a major component of the TME and typically exhibit an M2-like, pro-tumor phenotype that suppresses anti-tumor immunity.[10][11] TSN has been shown to reverse this immunosuppressive activity, particularly in glioblastoma models.[9][12]

-

Phenotypic Shift: TSN treatment inhibits the polarization of macrophages towards the M2-like (anti-inflammatory, CD206+) state and can stimulate a shift towards a more M1-like (pro-inflammatory, anti-tumor) phenotype.[12]

-

Functional Consequences: This reprogramming by TSN leads to enhanced T-cell infiltration into the tumor, increased T-cell activation (higher CD25+), and reduced T-cell exhaustion (lower PD-1, Tim-3).[12] The result is a more robust anti-tumor immune response.

Caption: TSN reprograms pro-tumor M2 macrophages toward an anti-tumor M1 phenotype.

Synergy with Immune Checkpoint Blockade

By mitigating the immunosuppressive TME, ITSN enhances the efficacy of immune checkpoint inhibitors. In TNBC models, the combination of ITSN with an anti-PD-L1 antibody resulted in:

-

Enhanced inhibition of tumor growth compared to either agent alone.[1][2]

-

Increased infiltration of CD8+ T-cells into the tumor.[4]

-

Reduced collagen deposition, which physically impedes immune cell access.[4]

This suggests that ITSN can help convert "cold" tumors (lacking immune infiltration) into "hot" tumors that are more responsive to immunotherapy.[1][2]

Direct Effects on Cancer Cell Viability

Beyond modulating the TME, ITSN exerts direct cytotoxic effects on cancer cells through multiple mechanisms of programmed cell death.

Induction of Apoptosis, Necrosis, and Autophagy

Studies in TNBC cell lines (MDA-MB-231, BT549, and 4T1) show that ITSN and TSN can induce a mix of cell death modalities.[12][13]

-

Apoptosis: Treatment with ITSN (2.5 μM) or TSN (20 nM) leads to the cleavage of pro-caspase-3 and pro-caspase-9 and a decrease in the anti-apoptotic protein Bcl-xL.[13]

-

Necrosis: Propidium iodide (PI) staining confirmed an increase in necrotic cells following treatment.[13]

-

Autophagy: Increased expression of autophagy markers LC3B and Beclin 1 was observed.[13]

Caption: ITSN induces multiple forms of programmed cell death in cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of this compound and Toosendanin.

Table 1: Binding Affinity and Cytotoxicity of this compound (ITSN)

| Parameter | Target/Cell Line | Value | Cancer Type | Reference |

|---|---|---|---|---|

| KD | TGFβR1 | 2.4 x 10-5 M | N/A | [1] |

| IC50 | L-02 (Normal Hepatocytes) | 1294.23 µM | N/A | [1] |

| Effective Conc. | MDA-MB-231, 4T1 | 2.5 µM | TNBC |[13] |

Note: The high IC50 in normal hepatocytes compared to the effective concentration in cancer cells suggests a favorable therapeutic window.[1]

Table 2: Effective Concentrations of Toosendanin (TSN) in Functional Assays

| Parameter | Cell Line | Value | Cancer Type | Reference |

|---|

| Effective Conc. | MDA-MB-231, 4T1 | 20 nM | TNBC |[13] |

Inferred Effects and Future Directions

Potential for Anti-Angiogenic Activity

While direct studies on ITSN and angiogenesis are limited, its known mechanisms strongly suggest anti-angiogenic potential. Both the TGF-β and STAT3 pathways are potent regulators of angiogenesis, primarily through the transcriptional control of Vascular Endothelial Growth Factor (VEGF).[1][8][10] By inhibiting these pathways, ITSN and TSN likely reduce the secretion of pro-angiogenic factors from both cancer cells and TAMs, thereby starving the tumor of its blood supply.[8]

Myeloid-Derived Suppressor Cells (MDSCs)

Myeloid-derived suppressor cells (MDSCs) are another key immunosuppressive cell population in the TME.[2][14][15][16][17] To date, there is no direct published evidence investigating the effect of this compound or Toosendanin on MDSC function or accumulation. Given the profound immunomodulatory effects observed on TAMs and T-cells, investigating the impact of ITSN on MDSCs represents a critical and promising area for future research.

Key Experimental Protocols

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in protein levels and phosphorylation states (e.g., p-Smad2/3, E-cadherin, Vimentin, STAT3).

-

Lysate Preparation: Homogenize cells or tumor tissues in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

-

Electrophoresis: Separate 20-40 µg of protein per sample on an 8-12% SDS-PAGE gel.

-

Transfer: Transfer separated proteins to a PVDF membrane. The transfer can be performed overnight at 30 mA or for 1-2 hours at 100 mA.[1][18]

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Smad2/3, anti-STAT3) diluted in blocking buffer overnight at 4°C with gentle agitation.[1]

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detection: After further washing, visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1] Normalize band density to a loading control like β-actin.

Transwell Migration and Invasion Assay

This assay quantifies the effect of ITSN on cancer cell motility.[1][5][19][20][21]

-

Cell Preparation: Culture cancer cells (e.g., MDA-MB-231) to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to the assay.[20]

-

Chamber Setup: Use a 24-well plate with 8-μm pore size polycarbonate membrane inserts (e.g., Corning Transwell).[1]

-

For Invasion Assay: Coat the top of the membrane with a thin layer of Matrigel (or a similar basement membrane extract) and allow it to solidify for 30-60 minutes at 37°C.[19]

-

For Migration Assay: No coating is needed.

-

-

Seeding: Resuspend serum-starved cells in serum-free medium containing ITSN at various concentrations. Seed 2 x 104 to 5 x 104 cells into the upper chamber.[1]

-

Chemoattractant: Add complete medium (containing 10% FBS) as a chemoattractant to the lower chamber.

-

Incubation: Incubate the plate for 12-48 hours (duration depends on cell type) at 37°C in a 5% CO₂ incubator.

-

Analysis:

-

Remove non-migrated cells from the top of the membrane with a cotton swab.

-

Fix the cells on the underside of the membrane with methanol or paraformaldehyde.

-

Stain the migrated/invaded cells with 0.1% crystal violet for 15-30 minutes.[19]

-

Gently wash the insert and allow it to dry.

-

Count the stained cells in several random fields of view under an inverted microscope to quantify migration/invasion.

-

In Vivo Xenograft Tumor Model

This workflow assesses the in vivo efficacy of ITSN on tumor growth and metastasis.[1][8]

Caption: General experimental workflow for an in vivo xenograft study.

References

- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological modulation of myeloid-derived suppressor cells to dampen inflammation [frontiersin.org]

- 3. Toosendanin induces ferroptosis in gastrointestinal stromal tumor cells through the regulation of the NCOA4 ferritinophagy pathway: implications for tumor proliferation, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell Migration & Invasion Assays [sigmaaldrich.com]

- 6. Toosendanin demonstrates promising antitumor efficacy in osteosarcoma by targeting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toosendanin demonstrates promising antitumor efficacy in osteosarcoma by targeting STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-molecule toosendanin reverses macrophage-mediated immunosuppression to overcome glioblastoma resistance to immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Small-molecule toosendanin reverses macrophage-mediated immunosuppression to overcome glioblastoma resistance to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Toosendanin and this compound suppress triple-negative breast cancer growth via inducing necrosis, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Immunosuppressive Effects of Myeloid-Derived Suppressor Cells in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tumor-induced myeloid-derived suppressor cell subsets exert either inhibitory or stimulatory effects on distinct CD8+ T-cell activation events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting Myeloid-Derived Suppressor Cells to Enhance the Antitumor Efficacy of Immune Checkpoint Blockade Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Qualitative Analysis of Total Complement Activation by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. clyte.tech [clyte.tech]

The Botanical Treasury of Isotoosendanin: A Technical Guide to Its Natural Origins and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotoosendanin, a naturally occurring triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the natural sources and the intricate biosynthetic pathway of this promising compound. By consolidating quantitative data, detailing experimental methodologies, and visualizing complex biological processes, this document serves as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is a secondary metabolite primarily isolated from the plant species Melia toosendan, a tree native to southwestern China that is also known as Fructus Meliae Toosendan or Cortex Meliae.[1][2] This plant has a history of use in traditional Chinese medicine. The compound is classified as a limonoid, a subclass of highly oxygenated and modified triterpenes.[3][4]

Quantitative Analysis

While specific quantitative data for this compound is not extensively reported in the available literature, studies on the closely related and co-occurring limonoid, toosendanin, provide valuable insights into the typical yields from Melia toosendan. The concentration of these compounds can vary depending on the specific part of the plant, geographical location, and time of harvest.

| Plant Material | Compound | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Bark of Melia azedarach (Yanhe, Guizhou) | Toosendanin | 5.160 | HPLC | [5] |

| Bark of Melia azedarach (Xixiang, Shaanxi) | Toosendanin | 4.679 | HPLC | [5] |

| Bark of Melia toosendan (Fugou, Henan) | Toosendanin | 4.223 | HPLC | [5] |

| Fruit of Melia toosendan (Hangzhou, Zhejiang) | Toosendanin | 0.800 | HPLC | [5] |

Note: The data presented is for toosendanin, a structurally similar limonoid found in the same plant sources. This information is provided as an illustrative example of limonoid content in Melia species.

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that follows the general pathway of triterpenoid and limonoid synthesis in plants. While the precise enzymatic steps leading to this compound have not been fully elucidated, a general understanding can be derived from studies on related compounds within the Meliaceae family.[3][4]

The biosynthesis originates from the ubiquitous isoprenoid pathway, which produces the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[6][7]

Proposed Biosynthetic Pathway

The proposed pathway can be broadly divided into three main stages:

-

Formation of the Triterpenoid Backbone: The cytosolic mevalonate (MVA) pathway provides the precursors for the synthesis of farnesyl pyrophosphate (FPP).[2][8] Two molecules of FPP are then joined to form the C30 precursor, squalene, which is subsequently epoxidized to 2,3-oxidosqualene.[2][9] This linear precursor is then cyclized by oxidosqualene cyclases (OSCs) to form a tetracyclic triterpenoid skeleton, such as tirucallane or euphane.[3][4]

-

Formation of the Limonoid Skeleton: The tetracyclic triterpenoid undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s).[6][7] A key step in limonoid biosynthesis is a Wagner-Meerwein rearrangement.[3][4] Subsequently, four carbon atoms are cleaved from the side chain, leading to the formation of a characteristic 17-β-furan ring, a hallmark of limonoids.[3][4]

-

Tailoring and Diversification: The basic limonoid skeleton is further modified by a suite of tailoring enzymes, including additional CYP450s and UDP-dependent glycosyltransferases (UGTs), which introduce various functional groups and glycosidic moieties, leading to the vast structural diversity of limonoids, including this compound.[6][7]

Experimental Protocols

The elucidation of the biosynthetic pathway of natural products like this compound involves a combination of phytochemical and molecular biology techniques. Below are detailed methodologies for key experiments typically employed in this field of research.

Extraction and Isolation of this compound

This protocol describes a general method for the extraction and isolation of this compound from Melia toosendan.

-

Plant Material Preparation: The dried and powdered fruits or bark of Melia toosendan are used as the starting material.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period or under reflux. The extraction is typically repeated multiple times to ensure complete recovery of the target compounds.

-

Solvent Removal: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction enriched with this compound (typically the ethyl acetate fraction) is further purified using various chromatographic techniques, including:

-

Column Chromatography: Using silica gel or reversed-phase C18 material as the stationary phase and a gradient of solvents as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): A semi-preparative or preparative HPLC system with a suitable column (e.g., C18) is used for the final purification of this compound to a high degree of purity.

-

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Elucidation of the Biosynthetic Pathway

Determining the enzymatic steps in a biosynthetic pathway is a more complex endeavor that often involves the following approaches:

-

Transcriptome Analysis: High-throughput sequencing of the transcriptome (RNA-Seq) of Melia toosendan tissues actively producing this compound can identify candidate genes encoding biosynthetic enzymes (e.g., OSCs, CYP450s, UGTs) based on their expression levels.

-

Gene Cloning and Heterologous Expression: Candidate genes are cloned and expressed in a heterologous host system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (a model plant).

-

In Vitro Enzyme Assays: The expressed enzymes are purified, and their activity is tested in vitro by providing the putative substrate and analyzing the reaction products using techniques like HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Gene Silencing/Knockout: Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to silence or knock out the candidate genes in Melia toosendan (if a transformation protocol is available). A decrease or absence of this compound production in the modified plants would confirm the involvement of the targeted gene.

-

Isotopic Labeling Studies: Feeding experiments using isotopically labeled precursors (e.g., ¹³C-glucose or ¹³C-mevalonate) can trace the incorporation of these labels into the final this compound molecule, providing evidence for the proposed biosynthetic route.

Conclusion

This compound stands out as a compelling natural product with significant therapeutic potential. A thorough understanding of its natural sources and biosynthetic pathway is crucial for its sustainable production and future development as a pharmaceutical agent. While the complete enzymatic cascade leading to this compound is yet to be fully mapped, the general principles of triterpenoid and limonoid biosynthesis provide a solid framework for ongoing and future research. The methodologies outlined in this guide offer a roadmap for scientists to further unravel the complexities of this compound's biosynthesis, paving the way for metabolic engineering approaches to enhance its production and facilitate its journey from a natural curiosity to a clinically valuable compound.

References

- 1. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]

- 2. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology [frontiersin.org]

- 5. Identification of key enzymes responsible for protolimonoid biosynthesis in plants: Opening the door to azadirachtin production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 7. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triterpenoid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Isotoosendanin for Cell Migration and Invasion Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotoosendanin (ITSN), a natural triterpenoid extracted from Fructus Meliae Toosendan, has emerged as a potent inhibitor of cancer cell migration and invasion.[1][2][3] Particularly in aggressive cancers like triple-negative breast cancer (TNBC), ITSN demonstrates significant anti-metastatic properties.[1][2][3][4][5] These application notes provide a detailed overview of the mechanism of action of this compound and standardized protocols for assessing its effects on cell migration and invasion.

Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

This compound exerts its anti-metastatic effects primarily by targeting the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical driver of the Epithelial-Mesenchymal Transition (EMT).[1][2][3] EMT is a cellular process where epithelial cells acquire mesenchymal, fibroblast-like properties, leading to enhanced motility and invasiveness.[6][7]

ITSN directly binds to and inhibits the kinase activity of the TGF-β receptor type-1 (TGFβR1).[1][2] This action blocks the phosphorylation of the downstream signaling molecules Smad2 and Smad3 (Smad2/3).[1][3] The inhibition of Smad2/3 activation leads to the suppression of EMT-related transcription factors such as Snail and ZEB1.[8][9]

The key molecular changes induced by this compound include:

-

Upregulation of epithelial markers: Increased expression of E-cadherin, which is crucial for cell-cell adhesion.[1][8]

-

Downregulation of mesenchymal markers: Decreased expression of proteins like Vimentin, α-SMA, and N-cadherin, which are associated with a migratory phenotype.[1][6]

-

Inhibition of invadopodia formation: Prevents the formation of these actin-rich protrusions that are critical for extracellular matrix degradation and invasion.[1][2]

A further downstream effect of ITSN-mediated TGF-β pathway inhibition is the decreased expression of Glutamate Oxaloacetate Transaminase 2 (GOT2).[4][5] Reduced GOT2 levels lead to the degradation of MYH9, a protein involved in regulating mitochondrial fission and lamellipodia formation, further contributing to the suppression of cell migration and invasion.[4][5]

Quantitative Data Summary

The inhibitory effects of this compound on the migration and invasion of various triple-negative breast cancer cell lines are summarized below. Studies have consistently shown a concentration-dependent inhibition.[1]

| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |

| MDA-MB-231 | Wound Healing | Concentration-dependent | Reduced wound closure | [1] |

| BT549 | Wound Healing | Concentration-dependent | Reduced wound closure | [1] |

| 4T1 | Wound Healing | Concentration-dependent | Reduced wound closure | [1] |

| MDA-MB-231 | Transwell Invasion | Concentration-dependent | Decreased number of invading cells | [1] |

| BT549 | Transwell Invasion | Concentration-dependent | Decreased number of invading cells | [1] |

| 4T1 | Transwell Invasion | Concentration-dependent | Decreased number of invading cells | [1] |

| MDA-MB-231 | Transwell Migration | 100 nM, 1000 nM | Markedly reduced cell migration | [1] |

| BT549 | Transwell Migration | 100 nM, 1000 nM | Markedly reduced cell migration | [1] |

| 4T1 | Transwell Migration | 100 nM, 1000 nM | Markedly reduced cell migration | [1] |

Experimental Protocols

Detailed methodologies for Transwell migration and invasion assays to evaluate the efficacy of this compound are provided below. These assays are fundamental for quantifying the migratory and invasive potential of cancer cells in vitro.[10][11][12][13]

Transwell Cell Migration Assay

This assay measures the ability of cells to move through a porous membrane in response to a chemoattractant.

Materials:

-

Transwell chambers (8-μm pore size)

-

24-well plates

-

Cancer cell lines (e.g., MDA-MB-231, BT549, 4T1)

-

Cell culture medium with and without Fetal Bovine Serum (FBS)

-

This compound (ITSN)

-

Vehicle control (e.g., DMSO)

-

4% Paraformaldehyde (PFA)

-

0.1% Crystal Violet stain

-

Cotton swabs

Protocol:

-

Cell Preparation: Culture cells to ~80% confluency. The day before the assay, starve the cells by replacing the growth medium with serum-free medium for 12-24 hours.

-

Assay Setup:

-

Place Transwell chambers into a 24-well plate.

-

Add 600 μL of cell culture medium supplemented with 10% FBS (chemoattractant) to the lower chamber of each well.

-

Harvest and resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

-

Cell Seeding and Treatment:

-

Add 200 μL of the cell suspension (containing 2 x 10^4 cells) to the upper chamber of each Transwell.[1]

-

Add the desired concentrations of this compound or vehicle control to the upper chamber.

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.[1]

-

Staining and Quantification:

-

After incubation, carefully remove the medium from the upper and lower chambers.

-

Use a cotton swab to gently scrape off the non-migrated cells from the inner surface of the upper chamber.[1]

-

Fix the cells that have migrated to the bottom surface of the membrane with 4% PFA for 20 minutes.

-

Stain the fixed cells with 0.1% crystal violet for 30 minutes.[1]

-

Gently wash the chambers with water to remove excess stain and allow them to air dry.

-

Image the stained cells using an inverted microscope.

-

Quantify the number of migrated cells by counting cells in several random fields of view or by dissolving the stain and measuring the absorbance.

-

Transwell Cell Invasion Assay

This assay is similar to the migration assay but includes a layer of extracellular matrix (ECM) that cells must degrade and invade to pass through the membrane.

Materials:

-

All materials listed for the migration assay.

-

Matrigel or a similar basement membrane extract.

-

Cold, serum-free cell culture medium.

Protocol:

-

Coating the Inserts:

-

Thaw Matrigel on ice overnight.

-

Dilute the Matrigel with cold, serum-free medium according to the manufacturer's instructions.

-

Add a thin layer (e.g., 50 μL) of the diluted Matrigel to the upper surface of the Transwell membrane.

-

Incubate the plate at 37°C for at least 1 hour to allow the Matrigel to solidify.

-

-

Cell Preparation, Seeding, Treatment, and Incubation: Follow steps 1, 2, 3, and 4 from the Transwell Cell Migration Assay protocol. The incubation time may need to be extended to 48 hours to allow for invasion.

-

Staining and Quantification: Follow step 5 from the Transwell Cell Migration Assay protocol.

Conclusion

This compound is a promising natural compound for inhibiting cancer cell migration and invasion by targeting the TGF-β/TGFβR1 signaling axis. The provided protocols offer a standardized method for researchers to investigate and quantify the anti-metastatic potential of this compound and other novel therapeutic agents in a laboratory setting.

References

- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound-exerts-inhibition-on-triple-negative-breast-cancer-through-abrogating-tgf-induced-emt-via-directly-targeting-tgf-r1 - Ask this paper | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of Epithelial–Mesenchymal Transition on the Immune Landscape in Breast Cancer [mdpi.com]

- 7. EMT markers | Abcam [abcam.com]

- 8. A natural product toosendanin inhibits epithelial-mesenchymal transition and tumor growth in pancreatic cancer via deactivating Akt/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. blog.cellsignal.com [blog.cellsignal.com]

- 10. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 11. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Western Blot Analysis of Isotoosendanin-Treated Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotoosendanin (ITSN), a natural triterpenoid extracted from Fructus Meliae Toosendan, has demonstrated significant anti-tumor effects, particularly in aggressive cancers such as triple-negative breast cancer (TNBC). ITSN has been shown to induce apoptosis and autophagy, and inhibit cancer cell migration and invasion.[1][2] At the molecular level, ITSN exerts its effects by modulating key signaling pathways involved in tumorigenesis and metastasis. Western blot analysis is a critical immunodetection technique to elucidate the mechanism of action of ITSN by quantifying the changes in protein expression levels within these pathways.

This document provides detailed application notes and protocols for performing Western blot analysis on cancer cells treated with this compound, with a focus on the Transforming Growth Factor-beta (TGF-β) and PI3K/Akt/mTOR signaling pathways.

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize the observed changes in protein expression in cancer cells following treatment with this compound, based on Western blot analyses from published studies. While precise fold-change data is often not explicitly stated in the literature, the observed qualitative changes are documented.

Table 1: Effect of this compound on Proteins in the TGF-β Signaling Pathway and Epithelial-Mesenchymal Transition (EMT) Markers in Triple-Negative Breast Cancer (TNBC) Cells

| Target Protein | Cellular Process | Observed Change with ITSN Treatment | Reference |

| p-Smad2/3 | TGF-β Signaling | Decreased | [3] |

| Total Smad2/3 | TGF-β Signaling | No significant change | [3] |

| Snail | EMT Transcription Factor | Decreased | [3] |

| ZEB1 | EMT Transcription Factor | Decreased | [3] |

| E-cadherin | Epithelial Marker | Increased | [3] |

| Vimentin | Mesenchymal Marker | Decreased | [3] |

| α-SMA | Mesenchymal Marker | Decreased | [3] |

| FSP1 | Mesenchymal Marker | Decreased | [3] |

| GOT2 | Downstream of Smad2/3 | Decreased | [4] |

Table 2: Effect of this compound on Apoptosis-Related Proteins in Cancer Cells

| Target Protein | Cellular Process | Observed Change with ITSN/TSN Treatment | Reference |

| Pro-caspase-3 | Apoptosis | Decreased | [1] |

| Bcl-xL | Anti-apoptosis | Decreased | [1] |

Note: Data for some apoptosis-related proteins are derived from studies on Toosendanin (TSN), a closely related compound to ITSN.

Signaling Pathways and Experimental Workflow

This compound-Modulated TGF-β Signaling Pathway

The diagram below illustrates the mechanism by which this compound inhibits the TGF-β signaling pathway, thereby suppressing epithelial-mesenchymal transition (EMT) and cancer metastasis.

Caption: this compound inhibits TGF-β signaling by targeting the TGFβR1 receptor.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps for performing Western blot analysis of this compound-treated cancer cells.

Caption: Workflow for Western blot analysis of this compound-treated cells.

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Culture: Culture cancer cells (e.g., MDA-MB-231, BT549 for TNBC) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Seed cells in culture plates and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound (e.g., 0, 100, 300, 1000 nM) for a specified duration (e.g., 24-48 hours). A vehicle control (e.g., DMSO) should be included. For studies involving signaling pathway activation, cells may be co-treated with an agonist (e.g., 10 ng/mL TGF-β) and this compound.[3]

Protein Extraction and Quantification

-

Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice using RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[3]

-

Homogenization: Scrape the adherent cells and transfer the lysate to a microcentrifuge tube. For tumor tissues, homogenize in ice-cold lysis buffer.[3]

-

Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Western Blot Protocol

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 10-12% acrylamide concentration, depending on the molecular weight of the target protein). Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[3]

-